N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide
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Overview
Description
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Scientific Research Applications
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Safety and Hazards
Future Directions
The future directions for research on “N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The design and structure-activity relationship of bioactive molecules could also be an area of focus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzylamine with thiosemicarbazide to form a thiazole ring, followed by cyclization with ethyl bromoacetate to yield the thiazolo[3,2-b][1,2,4]triazole core. The final step involves the sulfonation of the compound with 3-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Mechanism of Action
The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide involves the inhibition of specific enzymes and molecular pathways. For instance, it may inhibit topoisomerase I, an enzyme crucial for DNA replication, thereby exhibiting anticancer properties. The compound may also interact with microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
2,4-Disubstituted thiazoles: Known for their antimicrobial and anti-inflammatory properties.
1,2,4-Triazole derivatives: These compounds are widely studied for their diverse biological activities, including antifungal and anticancer properties.
Uniqueness
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which enhances its pharmacological profile. The presence of the fluorophenyl group and the sulfonamide moiety contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c1-13-5-4-6-15(11-13)28(25,26)21-10-9-14-12-27-19-22-18(23-24(14)19)16-7-2-3-8-17(16)20/h2-8,11-12,21H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEJVSWRKMJZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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